molecular formula C19H13ClOS B14248968 [3-Chloro-4-(phenylsulfanyl)phenyl](phenyl)methanone CAS No. 225656-87-1

[3-Chloro-4-(phenylsulfanyl)phenyl](phenyl)methanone

Cat. No.: B14248968
CAS No.: 225656-87-1
M. Wt: 324.8 g/mol
InChI Key: OVIAOYLSBJBPSY-UHFFFAOYSA-N
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Description

3-Chloro-4-(phenylsulfanyl)phenylmethanone is an organic compound with the molecular formula C19H13ClOS It is a member of the benzophenone family, characterized by the presence of a phenyl group attached to a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(phenylsulfanyl)phenylmethanone typically involves the reaction of 3-chloro-4-(phenylsulfanyl)aniline with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(phenylsulfanyl)phenylmethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Halogen substitution reactions can occur at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-(phenylsulfanyl)phenylmethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(phenylsulfanyl)phenylmethanone is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the inhibition of specific enzymes or receptors. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(phenylsulfanyl)phenylmethanone is unique due to the presence of both a chloro and a phenylsulfanyl group, which imparts distinct chemical and physical properties. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

225656-87-1

Molecular Formula

C19H13ClOS

Molecular Weight

324.8 g/mol

IUPAC Name

(3-chloro-4-phenylsulfanylphenyl)-phenylmethanone

InChI

InChI=1S/C19H13ClOS/c20-17-13-15(19(21)14-7-3-1-4-8-14)11-12-18(17)22-16-9-5-2-6-10-16/h1-13H

InChI Key

OVIAOYLSBJBPSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)SC3=CC=CC=C3)Cl

Origin of Product

United States

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